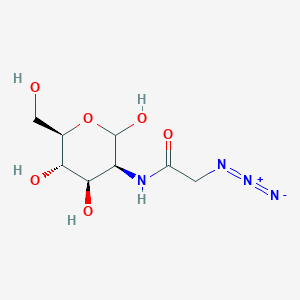

N-Azidoacetylmannosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNOHTDETQTADW-YLRIPHBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Azidoacetylmannosamine (ManNAz): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Azidoacetylmannosamine (ManNAz) is a synthetically modified monosaccharide that has emerged as a powerful tool in chemical biology, glycobiology, and drug development. As an unnatural analog of N-acetyl-D-mannosamine (ManNAc), a precursor to sialic acid, ManNAz is metabolically incorporated into the glycan structures of cell surface glycoproteins.[1] The key feature of ManNAz is the presence of an azide (B81097) group, a bioorthogonal chemical reporter that allows for the specific and covalent attachment of probes for visualization, identification, and targeting of glycoproteins. This guide provides a comprehensive technical overview of ManNAz, its properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

ManNAz is typically used in its peracetylated form, tetraacetylated this compound (Ac4ManNAz), which exhibits enhanced cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups to generate ManNAz.[2]

| Property | Value | Reference |

| Chemical Formula | C16H22N4O10 (Ac4ManNAz) | [3] |

| Molecular Weight | 430.4 g/mol (Ac4ManNAz) | [3] |

| CAS Number | 361154-30-5 (Ac4ManNAz) | [3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO (up to 100 mM) | [4] |

| Storage | -20°C in the dark for up to 24 months | [4] |

Metabolic Incorporation and Bioorthogonal Ligation

The utility of ManNAz lies in its ability to hijack the cell's natural sialic acid biosynthetic pathway.

Metabolic Pathway

References

N-Azidoacetylmannosamine (ManNAz): A Technical Guide to the Principle of Metabolic Labeling

Abstract: This technical guide provides an in-depth overview of the N-Azidoacetylmannosamine (ManNAz) principle for metabolic labeling of glycans. It is intended for researchers, scientists, and drug development professionals engaged in glycoprotein (B1211001) analysis, cell tracking, and targeted therapy development. This document details the core mechanism of action, outlines key bioorthogonal ligation chemistries, presents quantitative data for experimental design, provides detailed protocols, and discusses significant applications.

The Core Principle of ManNAz Metabolic Labeling

Metabolic labeling with this compound (ManNAz) is a powerful two-step technique for introducing a bioorthogonal chemical reporter—the azide (B81097) group—into cellular glycans.[1][2] This process, often referred to as metabolic glycoengineering, leverages the cell's own biosynthetic pathways to achieve specific labeling of sialoglycoproteins.[3]

Step 1: Metabolic Incorporation The process begins with the introduction of a synthetic, cell-permeable precursor, typically the tetraacetylated form of ManNAz (Ac4ManNAz), to the cell culture.[4] The acetyl groups enhance membrane permeability, allowing the molecule to efficiently enter the cell. Once inside, cytosolic esterases cleave the acetyl groups, releasing this compound (ManNAz).[4][5]

This modified monosaccharide is then recognized and processed by the sialic acid biosynthetic pathway as if it were its natural counterpart, N-acetyl-D-mannosamine (ManNAc).[3] ManNAz is converted into the corresponding N-azidoacetyl sialic acid (SiaNAz), which is subsequently incorporated by glycosyltransferases into the glycan chains of glycoproteins and glycolipids on the cell surface and secretory pathway.[4][5][6] This results in the presentation of azide (-N3) functional groups on the cell surface, which are biologically inert and serve as chemical handles for the next step.[4]

Step 2: Bioorthogonal Ligation The azide-modified glycans can be covalently tagged with various probes (e.g., fluorophores, biotin) through highly specific and efficient bioorthogonal chemical reactions. These reactions occur rapidly under physiological conditions without interfering with native biological processes.[7]

Caption: Metabolic pathway of Ac4ManNAz from cell uptake to glycoprotein incorporation.

Bioorthogonal Ligation Chemistries

Once the azide handle is displayed on cell-surface glycans, it can be detected using one of several bioorthogonal reactions. The choice of reaction depends on the experimental context, particularly the sensitivity of the biological system to copper.

-

Staudinger Ligation: This was one of the first bioorthogonal reactions used for this purpose. It involves the reaction of the azide with a triarylphosphine probe, such as one conjugated to a FLAG epitope or biotin.[8]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularly known as "Click Chemistry," this reaction forms a stable triazole linkage between the azide and a terminal alkyne probe.[9][10] It is extremely efficient but requires a copper(I) catalyst, which can be toxic to living cells.[11] The use of copper-chelating ligands like THPTA can significantly reduce this cytotoxicity.[9][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[3][4] This "copper-free click chemistry" is the most widely used method for labeling live cells and organisms.[4]

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Intracellular Processing of Ac4ManNAz for Metabolic Glycoengineering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular processing of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), a key chemical reporter used in metabolic glycoengineering. We will delve into the core mechanism of its intracellular journey, present quantitative data for experimental design, detail key experimental protocols, and provide visual diagrams of the metabolic pathway and experimental workflows.

Core Mechanism of Intracellular Processing

Ac4ManNAz is a synthetic, cell-permeable monosaccharide that serves as a precursor in the sialic acid biosynthetic pathway.[1] Its lipophilic nature, due to the four acetyl groups, facilitates its passive diffusion across the cell membrane.[2] Once inside the cell, the following sequential steps occur:

-

Deacetylation: Cytosolic esterases cleave the acetyl groups from Ac4ManNAz, yielding this compound (ManNAz).[1][3]

-

Conversion to Azido-Sialic Acid: ManNAz enters the sialic acid biosynthetic pathway and is converted into N-azidoacetylneuraminic acid (SiaNAz).[1][3][4]

-

Activation: SiaNAz is then activated to its nucleotide sugar form, CMP-SiaNAz.[3][5]

-

Incorporation into Glycans: Finally, sialyltransferases incorporate CMP-SiaNAz onto newly synthesized glycoconjugates, such as glycoproteins and glycolipids.[3][5]

This process effectively displays azide (B81097) (-N3) groups on the cell surface, which are biologically inert and can serve as bioorthogonal chemical handles for "click chemistry" reactions.[1][6] The most common ligation reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes a strained alkyne, like dibenzocyclooctyne (DBCO), to form a stable triazole linkage with the azide without the need for a toxic copper catalyst.[1]

Quantitative Data for Experimental Design

The optimal concentration and incubation time for Ac4ManNAz can vary depending on the cell type and experimental goals. The following tables summarize key quantitative data from various studies to aid in experimental design.

Table 1: Recommended Concentrations of Ac4ManNAz for Metabolic Labeling

| Cell Type(s) | Recommended Concentration (µM) | Key Observations | Reference(s) |

| Various (A549, Jurkat, etc.) | 10-75 | Higher concentrations (e.g., 50 µM) may impact cell physiology. | [1][7][8] |

| A549 | 10 | Suggested as optimal for minimizing effects while maintaining labeling efficiency. | [9][10][11] |

| Jurkat | < 50 | Toxic at 50 µM. | [1] |

| HB8059 hybridoma | 10-20 | Higher concentrations (50-100 µM) progressively reduced cell expansion. | [4] |

| A549 | 50 | Used for generating azide groups on the cell surface. | [12] |

| Human colon cell lines (CCD841CoN, HT29, HCT116) | 50 | 100 µM reduced cellular growth by approximately 40%. | [13][14] |

Table 2: Incubation Times for Metabolic Labeling with Ac4ManNAz

| Cell Type | Incubation Time | Notes | Reference(s) |

| A549 | 1-3 days | Time can be optimized based on the desired labeling efficiency. | [1][15] |

| A375 | 36-60 hours | Fluorescence intensity of labeled EVs reached a plateau. | [16] |

| HB8059 hybridoma | 72 hours | Used for antibody production with incorporated azido-sugars. | [4] |

| Various cultured cells | 72 hours | For comparison of labeling efficiency between Ac4ManNAl and Ac4ManNAz. | [17] |

Table 3: Comparative Labeling Efficiency of Ac4ManNAz and Ac4ManNAl

| Cell Line | % SiaNAz of Total Sialic Acids (with Ac4ManNAz) | % SiaNAl of Total Sialic Acids (with Ac4ManNAl) | Reference |

| LNCaP | 51% | 78% | [17] |

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving Ac4ManNAz.

Metabolic Labeling of Cultured Cells with Ac4ManNAz

Materials:

-

Ac4ManNAz

-

Cell culture medium appropriate for the cell line of interest

-

Cell line of interest (e.g., A549, HeLa, Jurkat)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of Ac4ManNAz: Dissolve Ac4ManNAz in DMSO to a typical stock concentration of 10-50 mM.[1]

-

Cell Culture: Culture the cells of interest to the desired confluency in their appropriate growth medium.[1]

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).[1][18] For sensitive applications or to minimize cellular perturbation, a concentration of 10 µM has been shown to be effective.[1][10][11]

-

Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 1-3 days at 37°C in a 5% CO2 incubator.[1][15] The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[15] The cells are now ready for downstream applications such as click chemistry reactions.

Western Blot Analysis of Azido-Modified Glycoconjugates

Materials:

-

Metabolically labeled cells (from Protocol 3.1)

-

Lysis buffer (e.g., 1% SDS, 100 mM Tris-HCl, pH 7.4) with protease inhibitors

-

Click-iT™ reaction mixture (or similar) containing a biotin-alkyne probe

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels and buffers

-

Western blot transfer apparatus and membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Harvest the labeled cells and lyse them in lysis buffer.[10]

-

Click Reaction: Resuspend the cell lysate in a Click-iT™ reaction mixture containing a biotin-alkyne probe (e.g., 1.0 mM biotin-alkyne) and incubate for 45 minutes at room temperature.[19]

-

Protein Quantification: Determine the protein concentration of the lysate.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated (and thus azido-modified) proteins.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.[10]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Intracellular processing pathway of Ac4ManNAz.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Ac4ManNAz | >95% [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thno.org [thno.org]

- 13. researchgate.net [researchgate.net]

- 14. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Capturing nascent extracellular vesicles by metabolic glycan labeling-assisted microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of diazirine-modified N-acetylmannosamine analogs to photocrosslinking sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of N-Azidoacetylmannosamine (ManNAz)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Azidoacetylmannosamine (ManNAz) and its peracetylated analog, Ac4ManNAz, are pivotal tools in the field of chemical biology and drug development. As metabolic precursors for the biosynthesis of unnatural sialic acids, they enable the introduction of azide (B81097) functionalities onto cell surface glycans. This "bioorthogonal" chemical handle allows for the specific labeling and tracking of glycoproteins and other glycoconjugates through highly selective click chemistry reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of ManNAz, offering detailed experimental protocols and structured data to support researchers in this dynamic field.

Chemical and Physical Properties

This compound (ManNAz) is a monosaccharide derivative characterized by an azidoacetyl group at the C-2 position of the mannosamine (B8667444) sugar. For applications in living cells, the hydroxyl groups are often acetylated to produce Tetra-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz). This peracetylated form exhibits increased cell permeability, and once inside the cell, cytosolic esterases remove the acetyl groups to release ManNAz.[1][2]

Below is a summary of the key chemical and physical properties of both ManNAz and its tetraacetylated form.

Table 1: Chemical and Physical Properties of ManNAz and Ac4ManNAz

| Property | This compound (ManNAz) | Tetra-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz) |

| Molecular Formula | C₈H₁₄N₄O₆[3] | C₁₆H₂₂N₄O₁₀[4] |

| Molecular Weight | 262.22 g/mol [3] | 430.37 g/mol [4] |

| CAS Number | 361154-23-6 | 361154-30-5[4] |

| Appearance | White to off-white solid | Slightly grey amorphous solid or white powder[3][5] |

| Solubility | Water-soluble | Soluble in DMSO, DMF, MeOH, DCM, THF, Chloroform[6][7] |

| Storage Conditions | 2-8°C[3] | -20°C[6][8] |

| Stability | Stable under recommended storage conditions. | Stable for ≥ 4 years at -20°C.[7] Shipped at ambient temperature.[6] |

| IUPAC Name | 2-azido-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[3] | [(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate[4] |

| SMILES | C([C@@H]1--INVALID-LINK--O)NC(=O)CN=[N+]=[N-])O">C@HO)O[3] | CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C">C@HOC(=O)C[4] |

| InChI Key | AFNOHTDETQTADW-YLRIPHBZSA-N[3] | HGMISDAXLUIXKM-LIADDWGISA-N[7] |

Synthesis of ManNAz and Ac4ManNAz

The chemical synthesis of ManNAz typically starts from the commercially available D-mannosamine hydrochloride.[9] The process involves the N-acylation of the amino group with an activated form of azidoacetic acid. The resulting ManNAz can then be peracetylated to yield Ac4ManNAz.

Logical Synthesis Workflow

Experimental Protocols

Protocol 1: Synthesis of 2-Azidoacetic Acid [10]

-

Reaction Setup: Dissolve sodium azide (6.95 g, 100 mmol) in 30 mL of distilled water in a flask and cool the solution to 0°C in an ice bath.

-

Addition of Bromoacetic Acid: Slowly add bromoacetic acid (7.15 g, 50 mmol) to the cooled sodium azide solution over a period of 10 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidification: Acidify the reaction mixture to a pH of 1 using a concentrated HCl solution.

-

Extraction: Extract the product with diethyl ether (5 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil (yield: ~70%). The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (ManNAz) from D-Mannosamine HCl

This protocol is a composite based on general N-acylation procedures.

-

Activation of Azidoacetic Acid: In a round-bottom flask, dissolve 2-azidoacetic acid (1.2 equivalents) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq). Stir the mixture at room temperature for 4-6 hours to form the azidoacetic acid NHS ester.

-

Preparation of Mannosamine: In a separate flask, dissolve D-mannosamine hydrochloride (1.0 eq) in a mixture of methanol (B129727) and water. Neutralize the solution by adding a base such as triethylamine (B128534) or sodium bicarbonate until the pH is approximately 8.

-

Coupling Reaction: Add the activated azidoacetic acid solution dropwise to the D-mannosamine solution while stirring. Let the reaction proceed at room temperature overnight.

-

Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a mobile phase of dichloromethane (B109758) and methanol to yield pure ManNAz.

Protocol 3: Synthesis of Tetra-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz) [3]

-

Reaction Setup: Dissolve ManNAz (80 mg, 0.31 mmol) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in 5 mL of pyridine in a flask under an argon atmosphere.

-

Acetylation: Add acetic anhydride (189 mg, 1.85 mmol, 6 equivalents) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica flash column chromatography using a cyclohexane/ethyl acetate (B1210297) (2:1 v/v) mobile phase.

-

Final Product: Combine the fractions containing the product and concentrate under reduced pressure to afford Ac4ManNAz as a white powder.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized ManNAz and its derivatives.

Table 2: Spectroscopic Data for Ac4ManNAz

| Technique | Data |

| ¹H NMR | Spectra available in the literature confirm the presence of acetyl and azidoacetyl protons.[11] |

| ¹³C NMR | Spectra available in the literature show characteristic peaks for the carbonyls of the acetyl groups and the carbon backbone of the mannosamine ring.[11] |

| Mass Spectrometry (ESI-MS) | Detected MW: 430.13 g/mol .[2] |

Metabolic Glycoengineering and Bioorthogonal Chemistry

The primary application of Ac4ManNAz is in metabolic glycoengineering. Once administered to cells, it enters the sialic acid biosynthetic pathway, leading to the expression of azide-functionalized sialic acids on the cell surface. These azide groups can then be covalently modified with probes containing a reactive alkyne group via "click chemistry".

Signaling Pathway: Sialic Acid Biosynthesis

Experimental Protocols for Cell Labeling

Protocol 4: Metabolic Labeling of Cells with Ac4ManNAz [12]

-

Cell Seeding: Seed cells in a suitable culture plate or dish at a density that allows for 2-3 days of growth. For example, seed 6 x 10⁵ cells in a 6-well plate.

-

Incubation with Ac4ManNAz: Add Ac4ManNAz to the cell culture medium to a final concentration of 25-75 µM. Note: Lower concentrations (e.g., 10 µM) may be sufficient and have been shown to have minimal effects on cellular physiology.[6][12]

-

Metabolic Incorporation: Incubate the cells in a CO₂ incubator at 37°C for 48-72 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

-

Cell Harvesting: After incubation, collect the cells by centrifugation at 100 x g for 5 minutes.

-

Washing: Decant the medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz. The cells are now ready for bioorthogonal ligation.

Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells [3]

-

Prepare Click Reagent Mix: In a microtube, prepare the click reaction buffer containing 100 mM K₂HPO₄, 150 µM CuSO₄, 300 µM BTTAA (ligand), and 2.5 mM sodium ascorbate (B8700270) (reducing agent).

-

Add Alkyne Probe: Add an alkyne-functionalized probe (e.g., alkyne-biotin or alkyne-fluorophore) to the click reagent mix to a final concentration of 50 µM.

-

Labeling Reaction: Resuspend the azide-labeled cells in the click reagent mix and incubate for 1 hour at room temperature.

-

Washing: Add 1 mL of DPBS to the tube, centrifuge the cells at 1000 x g for 5 minutes at 4°C, and discard the supernatant. Repeat the wash step.

-

Analysis: The labeled cells are now ready for downstream analysis such as flow cytometry or western blotting.

Protocol 6: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled Cells

-

Cell Preparation: After metabolic labeling and washing, resuspend the cells in a suitable buffer like PBS.

-

Addition of Cyclooctyne (B158145) Probe: Add a strained cyclooctyne probe (e.g., DBCO-fluorophore) to the cell suspension. The final concentration typically ranges from 20-100 µM.

-

Labeling Reaction: Incubate the cells at 37°C for 30-60 minutes in the dark. No copper catalyst is required.

-

Washing: Wash the cells three times with cold PBS to remove any unreacted probe.

-

Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

Experimental Workflow Diagram

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H14N4O6 | CID 42612215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ac4ManNAz | C16H22N4O10 | CID 71311757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound-tretraacylated (Ac4ManNAz), 361154-30-5 | BroadPharm [broadpharm.com]

- 9. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Azidoacetylmannosamine (ManNAz) for Studying Glycoprotein Trafficking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-Azidoacetylmannosamine (ManNAz) and its tetraacetylated form (Ac4ManNAz) for the metabolic labeling and subsequent visualization of sialoglycoproteins. This powerful technique, rooted in bioorthogonal chemistry, allows for the precise tracking of glycoprotein (B1211001) trafficking and has significant applications in cell biology, proteomics, and drug development.[1][2][3]

Introduction to Metabolic Glycoengineering with ManNAz

Metabolic glycoengineering is a technique that introduces unnatural monosaccharides bearing a chemical reporter group into the cellular glycan biosynthesis pathways.[4] this compound (ManNAz) is a synthetic, cell-permeable analog of N-acetylmannosamine (ManNAc), a natural precursor in the sialic acid biosynthetic pathway.[5]

Once inside the cell, the tetraacetylated form, Ac4ManNAz, is deacetylated by cytosolic esterases to ManNAz.[5] The cellular machinery then converts ManNAz into the corresponding N-azidoacetyl sialic acid (SiaNAz).[3][5] This modified sialic acid is subsequently incorporated into newly synthesized glycoproteins, effectively tagging them with a bioorthogonal azide (B81097) (-N3) group.[5] This azide handle serves as a target for subsequent detection and analysis using highly selective chemical ligation reactions.[6]

The Sialic Acid Biosynthetic Pathway

The incorporation of ManNAz leverages the promiscuity of the enzymes in the sialic acid biosynthetic pathway. The diagram below illustrates the key steps involved in the conversion of ManNAc (and its analog ManNAz) to sialic acid and its subsequent incorporation into glycoproteins.

Caption: Sialic acid biosynthesis and ManNAz incorporation.

Detection of Azide-Labeled Glycoproteins

The azide group introduced into glycoproteins is bioorthogonal, meaning it does not react with endogenous functional groups within the cell. This allows for highly specific labeling using one of two main chemical ligation strategies:

-

Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and tolerant of aqueous environments.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate an azide with a terminal alkyne. While highly efficient, the copper catalyst can be toxic to living cells, making this method more suitable for fixed cells or cell lysates.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide.[1][9][] The absence of a toxic catalyst makes SPAAC ideal for labeling live cells and in vivo applications.[1][9]

-

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine.[11] It is a bioorthogonal reaction that can be used for live-cell labeling.[3][12]

Caption: Detection methods for azide-labeled glycoproteins.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Ac4ManNAz in metabolic labeling experiments, compiled from various studies.

Table 1: Recommended Concentrations of Ac4ManNAz for Metabolic Labeling

| Cell Line | Recommended Concentration (µM) | Incubation Time (days) | Notes | References |

| A549 | 10 - 50 | 3 | 10 µM is suggested as optimal for minimizing physiological effects while maintaining sufficient labeling. | [2][13][14][15] |

| Jurkat | 10 - 25 | 2-3 | Toxic at 50 µM. | [7][8] |

| MCF-7 | 50 - 100 | 2-3 | [15][16][17] | |

| HCT116 | 50 | 2 | Higher concentrations can reduce cell growth. | [16] |

| Various | 10 - 75 | 1-3 | Optimal concentration should be determined empirically for each cell type. | [5] |

Table 2: Reagent Concentrations for Click Chemistry Reactions

| Reaction | Reagent | Concentration | Incubation Time | Temperature (°C) | Notes | References |

| CuAAC | Alkyne-Probe | 25 µM | 5 min | 4 | [7][8] | |

| CuSO4 | 50 µM | 5 min | 4 | [7][8] | ||

| THPTA | 250 µM | 5 min | 4 | Ligand to protect cells from copper toxicity. | [7][8] | |

| Sodium Ascorbate (B8700270) | 2.5 mM | 5 min | 4 | Reducing agent. | [7][8] | |

| SPAAC | DBCO-Probe | 10 - 50 µM | 30 - 60 min | 37 | [1][15] |

Experimental Protocols

The following are detailed protocols for the metabolic labeling of glycoproteins with Ac4ManNAz and their subsequent detection.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

Materials:

-

Ac4ManNAz

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium appropriate for the cell line

-

Cultured cells

Procedure:

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution of 10-50 mM.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1). A starting concentration of 10-50 µM is recommended.[5] For sensitive applications, 10 µM has been shown to be effective.[2][13][14]

-

Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 1-3 days at 37°C in a CO2 incubator.[5]

-

Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS), pH 7.4, to remove any unincorporated Ac4ManNAz.[5] The cells are now ready for downstream applications.

Protocol 2: Detection of Azide-Labeled Glycoproteins via SPAAC (for Live Cells)

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5)

-

Cell culture medium or PBS

Procedure:

-

Prepare Probe Solution: Prepare a working solution of the DBCO-conjugated fluorescent probe in cell culture medium or PBS to a final concentration of 10-50 µM.[1]

-

Labeling Reaction: Add the probe solution to the azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[1]

-

Washing: Wash the cells three times with PBS to remove any unreacted probe.[1]

-

Analysis: The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Detection of Azide-Labeled Glycoproteins via CuAAC (for Fixed Cells or Lysates)

Materials:

-

Azide-labeled cells or cell lysate

-

Alkyne-conjugated probe (e.g., alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In an Eppendorf tube, prepare the click reaction cocktail by adding the following reagents in order to PBS at 4°C:

-

Labeling Reaction: Add the click reaction cocktail to the azide-labeled cells or lysate.

-

Washing/Purification:

Experimental Workflows

The following diagrams illustrate common experimental workflows utilizing ManNAz for studying glycoprotein trafficking.

Caption: General workflow for metabolic labeling and analysis.

Applications in Research and Drug Development

The ability to specifically label and track sialoglycoproteins has numerous applications:

-

Visualizing Glycoprotein Trafficking: Following the movement of newly synthesized glycoproteins from the Golgi apparatus to the cell surface and subsequent internalization.[21][22][23]

-

Identifying Glycoprotein Markers: Identifying changes in cell surface glycosylation associated with disease states, such as cancer, or during cellular differentiation.

-

Drug Development: Developing antibody-drug conjugates that target specific cell surface glycoproteins or using the azide handle for drug attachment.

-

Proteomics: Enriching and identifying sialoglycoproteins from complex biological samples for mass spectrometry-based analysis.[19]

Troubleshooting and Considerations

-

Cytotoxicity: High concentrations of Ac4ManNAz can be cytotoxic to some cell lines.[24] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[2][13][14]

-

Labeling Efficiency: Labeling efficiency can vary between cell lines and depends on the metabolic activity of the cells. Optimization of incubation time and Ac4ManNAz concentration may be required.

-

Click Chemistry Reagents: For live-cell imaging, SPAAC is the preferred method to avoid copper-induced toxicity. Ensure the purity of click chemistry reagents for optimal reaction efficiency.

This guide provides a foundational understanding and practical protocols for the use of this compound in glycoprotein research. By leveraging this powerful tool, researchers can gain deeper insights into the complex world of glycoprotein biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 13. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thno.org [thno.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Systematic Investigation of the Trafficking of Glycoproteins on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Systematic Investigation of the Trafficking of Glycoproteins on the Cell Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Azidoacetylmannosamine Derivatives for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Azidoacetylmannosamine (ManNAz) derivatives, with a primary focus on the tetraacetylated form (Ac4ManNAz), for in vivo metabolic glycoengineering studies. This powerful technique enables the labeling and tracking of glycans in living organisms, offering profound insights into various biological processes and advancing drug development.

Core Principle: Metabolic Glycoengineering with Ac4ManNAz

Metabolic glycoengineering is a technique that introduces unnatural monosaccharide analogs into cellular glycosylation pathways.[1] Ac4ManNAz, a cell-permeable synthetic monosaccharide, serves as a key precursor in the sialic acid biosynthetic pathway.[2][3] Once inside the cell, cytosolic esterases remove the acetyl groups, converting it to this compound (ManNAz).[2] This modified sugar is then metabolized into N-azidoacetyl sialic acid (SiaNAz), which is subsequently incorporated into cell surface glycans by the cell's own biosynthetic machinery.[4][5] The azide (B81097) group (-N3), being biologically inert, acts as a bioorthogonal chemical handle on the cell surface, ready for selective chemical ligation.[2][6]

This two-step process of metabolic labeling followed by a bioorthogonal "click" reaction provides a robust platform for a multitude of research applications.[2][7] The most common click chemistry reaction for this purpose is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react specifically with the azide without the need for a toxic copper catalyst.[2] This reaction forms a stable triazole linkage, covalently attaching a probe, like a fluorescent dye or a therapeutic agent, to the cell surface.[2]

Comparative Data of ManNAz Derivatives

While Ac4ManNAz is the most commonly used derivative, other analogs have been developed and tested. The following table summarizes comparative data on the efficiency of different ManNAc analogs for metabolic labeling.

| Derivative | Model System | Labeling Efficiency Comparison | Reference |

| Ac4ManNAl | Cultured Cells & Mice | Greater efficiency than Ac4ManNAz. Labeling with ManNAl is estimated to be at least 25% greater than with ManNAz. | [4][8] |

| Ac4ManNAz | Jurkat Cells | Toxic at 50 µM. 10 µM is suggested as the optimal concentration to minimize physiological effects while maintaining sufficient labeling. | [9][10][11] |

| Ac4ManNAz | Various Cell Lines (A549, HeLa, Jurkat) | Recommended concentration for cell labeling is 25-75 µM. | [12] |

Experimental Protocols

In Vivo Metabolic Labeling of Sialoglycans in Mice

This protocol describes the general procedure for the metabolic labeling of sialoglycans in mice using Ac4ManNAz.

Materials:

-

Ac4ManNAz

-

Vehicle (e.g., sterile PBS, DMSO, or a specific formulation compatible with in vivo administration)

-

Laboratory mice

-

Appropriate animal handling and injection equipment

Procedure:

-

Preparation of Ac4ManNAz Solution: Dissolve Ac4ManNAz in a suitable vehicle at the desired concentration. The final concentration and dosage will need to be optimized for the specific animal model and research question.

-

Administration: Administer the Ac4ManNAz solution to the mice. The route of administration (e.g., intraperitoneal injection, oral gavage, intravenous injection) and the dosing schedule will depend on the experimental design. A typical duration of administration can range from a few days to several weeks to achieve sufficient labeling.

-

Tissue Harvest: At the end of the labeling period, euthanize the mice according to approved animal welfare protocols.

-

Organ Collection: Harvest the organs of interest (e.g., bone marrow, thymus, intestines, lung, spleen, heart, liver).[4][8]

-

Tissue Homogenization: Homogenize the collected tissues in a suitable lysis buffer to prepare tissue lysates.

-

Protein Quantification: Determine the protein concentration of the soluble fraction of the homogenates.

Detection of Azide-Labeled Glycoproteins via Click Chemistry

This protocol outlines the detection of metabolically labeled glycoproteins in tissue lysates using a DBCO-conjugated fluorescent probe via SPAAC.

Materials:

-

Azide-labeled tissue lysates

-

DBCO-conjugated fluorescent dye (e.g., DBCO-488)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE gels and Western blot apparatus

-

Fluorescence imaging system

Procedure:

-

Click Reaction: To a specific amount of protein from the tissue lysate, add the DBCO-conjugated fluorescent dye. A typical concentration for the DBCO-fluorophore is in the µM range.

-

Incubation: Incubate the reaction mixture for a sufficient time (e.g., 1 hour) at a suitable temperature (e.g., 37°C) to allow for the click reaction to proceed to completion.

-

SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

In-gel Fluorescence Scanning: Visualize the fluorescently labeled glycoproteins directly in the gel using a fluorescence imaging system.

-

(Optional) Western Blot: Alternatively, transfer the separated proteins to a membrane and probe with an antibody against a protein of interest to confirm the labeling of a specific glycoprotein.

Visualizations

Metabolic pathway of Ac4ManNAz.

Experimental workflow for in vivo studies.

Strain-Promoted Alkyne-Azide Cycloaddition.

References

- 1. Experimental Design Considerations for In Vitro Non‐Natural Glycan Display via Metabolic Oligosaccharide Engineering-丁香实验 [biomart.cn]

- 2. benchchem.com [benchchem.com]

- 3. This compound-tetraacylated 0.95 Ac4ManNAz [sigmaaldrich.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ac4ManNAz

This guide provides a comprehensive overview of the cellular uptake, metabolism, and experimental application of N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), a cornerstone reagent in metabolic glycoengineering. We will delve into the biochemical pathways, present quantitative data for experimental design, and provide detailed protocols for its use.

Introduction to Ac4ManNAz and Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique that enables the modification and study of cell surface glycans by introducing unnatural, chemically-tagged monosaccharides into cellular metabolic pathways.[1][2] Ac4ManNAz is a peracetylated, azide-modified derivative of N-acetyl-D-mannosamine (ManNAc), a natural precursor for sialic acid biosynthesis.[3]

The methodology involves a two-step process:

-

Metabolic Labeling : Cells are cultured with Ac4ManNAz. The cell's own metabolic machinery processes this analog, leading to the incorporation of the azide-modified sialic acid (SiaNAz) into newly synthesized glycoproteins and glycolipids that are then presented on the cell surface.[4][5]

-

Bioorthogonal Ligation : The introduced azide (B81097) group, a bioorthogonal chemical reporter, can be specifically and covalently tagged with a probe molecule.[4] This is typically achieved through a copper-free click chemistry reaction, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which uses a strained alkyne like dibenzocyclooctyne (DBCO) to form a stable triazole linkage.[4][6] This enables the detection, visualization, and enrichment of the newly synthesized sialoglycoproteins.[4]

Cellular Uptake and Metabolic Pathway

The journey of Ac4ManNAz from the culture medium to its final presentation on the cell surface involves several key steps. The peracetylation of the sugar analog significantly enhances its cell permeability, allowing it to efficiently cross the cell membrane.[7]

Once inside the cell, the following metabolic conversion occurs:

-

Deacetylation : Cytoplasmic esterases remove the acetyl groups from Ac4ManNAz, converting it to this compound (ManNAz).[8][9]

-

Phosphorylation : ManNAz enters the sialic acid salvage pathway, where it is phosphorylated.[9]

-

Conversion to Azido-Sialic Acid : The phosphorylated ManNAz is then converted into the corresponding azido-sialic acid (SiaNAz).[9] This process involves enzymes such as UDP-GlcNAc 2-epimerase/ManNAc-6-kinase (GNE) and N-acetylneuraminic acid synthase (NANS).[9]

-

Activation and Glycosylation : SiaNAz is activated to CMP-SiaNAz in the nucleus and then transported to the Golgi apparatus.[9] Here, sialyltransferases incorporate it onto the termini of N-linked and O-linked glycan chains of glycoproteins and glycolipids.[2][9]

-

Cell Surface Presentation : These newly synthesized, azide-tagged glycoconjugates are transported to the cell surface, displaying the azide groups for subsequent chemical ligation.[8][9]

A potential minor pathway involves the conversion of ManNAz to N-azido glucosamine (B1671600) (GlcNAz), but this is generally infrequent as the epimerase enzyme favors the conversion of GlcNAc to ManNAc.[7]

Figure 1: Metabolic pathway of Ac4ManNAz.

Quantitative Data for Experimental Design

The efficiency of metabolic labeling and potential cytotoxicity are highly dependent on the concentration of Ac4ManNAz, incubation time, and cell type. The following table summarizes key quantitative parameters derived from various studies.

| Parameter | Value | Cell Type(s) | Notes | Citation(s) |

| Ac4ManNAz Concentration | 10 µM | A549, Stem cells | Suggested as optimal for minimizing physiological effects while maintaining sufficient labeling for cell tracking. | [5][6][10][11] |

| 10-50 µM | General (A549, HeLa, Jurkat) | A common starting range for metabolic labeling. | [4][6] | |

| 20-50 µM | hMSC-TERT | Effective concentrations for metabolic glycoengineering in this cell line. | [1] | |

| 25-75 µM | General | Recommended range for cell labeling. | [12] | |

| 50 µM | Jurkat | Can be toxic to Jurkat cells. | [6] | |

| >100 µM | Various | May reduce cell viability and proliferation depending on the cell line. | [13] | |

| Incubation Time | 1-3 days | General (A549) | Standard incubation period to allow for metabolic incorporation. | [5][6] |

| 72 hours | hMSC-TERT | Used for assessing incorporation efficiency. | [1] | |

| Click Reaction Reagent | 20-50 µM | A549 | Typical concentration for DBCO-conjugated fluorophores. | [5][6] |

| Click Reaction Time | 1 hour | A549 | Standard incubation time for the SPAAC reaction at 37°C. | [5][6] |

| Labeling Efficiency | Lower than Ac4ManNAl | Various cell lines, Mice | Ac4ManNAl, an alkyne analog, is converted to its corresponding sialic acid more efficiently in every tested cell line and in vivo. | [14][15] |

Experimental Protocols

The following section provides detailed methodologies for the metabolic labeling of cells with Ac4ManNAz and subsequent detection via copper-free click chemistry.

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz

This protocol describes the general procedure for incorporating azide groups into cell surface glycans.

Materials:

-

Ac4ManNAz (this compound-tetraacylated)

-

Cell line of interest (e.g., A549, HeLa, Jurkat)

-

Appropriate complete cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.[6]

-

Cell Culture: Culture the cells of interest to the desired confluency in their appropriate growth medium. For adherent cells, plate them at a suitable density to allow for adherence overnight.[4]

-

Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to achieve the desired final concentration (a starting range of 10-50 µM is recommended).[4][6]

-

Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.[4] Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation.[4][6]

-

Washing: After incubation, gently wash the cells two to three times with PBS to remove any unincorporated Ac4ManNAz.[6] The cells are now azide-labeled and ready for the click chemistry reaction.

Protocol 2: Fluorescent Labeling via Copper-Free Click Chemistry (SPAAC)

This protocol details the labeling of Ac4ManNAz-treated cells with a DBCO-conjugated fluorescent dye for visualization.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)

-

DMSO

-

PBS (pH 7.4) or serum-free cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS, optional)

-

DAPI stain (for nuclear counterstaining, optional)

Procedure:

-

Prepare DBCO-Dye Solution: Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO. Dilute this stock solution in PBS or serum-free medium to the desired final concentration (e.g., 20-50 µM).[5][6]

-

Click Reaction: Add the DBCO-dye solution to the azide-labeled cells.[6]

-

Incubation: Incubate the cells for 1 hour at 37°C to allow the SPAAC reaction to proceed.[5][6]

-

Washing: Wash the cells twice with PBS to remove the unreacted DBCO-dye.[5]

-

Optional Fixation and Staining:

-

Analysis: The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy or quantitative analysis by flow cytometry.[6]

Figure 2: General experimental workflow.

Conclusion

Ac4ManNAz is a versatile and widely used tool for the study of sialoglycans in living systems. Understanding its metabolic pathway and optimizing experimental parameters such as concentration and incubation time are critical for achieving robust and reliable results while minimizing cellular perturbation. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to successfully implement Ac4ManNAz-based metabolic glycoengineering in their work.

References

- 1. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. web.stanford.edu [web.stanford.edu]

- 15. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Click Chemistry with Ac4ManNAz: Principles and Protocols for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of click chemistry utilizing tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), a powerful tool for metabolic glycoengineering. We will delve into the fundamental concepts, provide detailed experimental protocols, and present quantitative data to empower researchers in the fields of cell biology, drug development, and molecular imaging.

Core Principles: A Two-Step Strategy for Precision Labeling

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a set of biocompatible, rapid, and highly specific reactions.[1][2] In the context of cellular studies, it often involves a two-step process: metabolic labeling followed by a bioorthogonal reaction. Ac4ManNAz is a key player in the first step, enabling the introduction of a chemical "handle" onto cellular glycans.[1][3]

Step 1: Metabolic Glycoengineering with Ac4ManNAz

Ac4ManNAz is a synthetic, cell-permeable monosaccharide that serves as a precursor in the sialic acid biosynthetic pathway.[1][3] Once inside the cell, the following events occur:

-

Deacetylation: Cytosolic esterases remove the four acetyl groups from Ac4ManNAz, converting it into this compound (ManNAz).[1]

-

Metabolic Conversion: ManNAz is then processed by the cell's metabolic machinery and converted into the corresponding azido-sialic acid (SiaNAz).[1][3]

-

Incorporation into Glycans: This modified sialic acid is incorporated into newly synthesized cell surface glycans, effectively displaying azide (B81097) (-N3) groups on the cell surface.[1][3]

The azide group is an ideal bioorthogonal chemical reporter because it is abiotic, meaning it is absent from and does not interfere with native biological processes.[1][4]

Step 2: Bioorthogonal "Click" Reaction

The azide groups introduced onto the cell surface serve as chemical handles for the second step: a highly specific "click" reaction. The most commonly employed reaction in this context is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][5]

-

SPAAC Reaction: This reaction involves a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, which reacts specifically and efficiently with the azide group to form a stable triazole linkage.[1][6] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it highly suitable for live-cell applications.[1][2]

By conjugating a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug molecule) to the strained alkyne, researchers can covalently attach it to the azide-labeled cells with high precision.[1][3] This powerful two-step strategy has found broad applications in cell tracking, in vivo imaging, and targeted drug delivery.[1][7]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for designing experiments using Ac4ManNAz-mediated click chemistry. These values are derived from various studies and should be considered as starting points for optimization in specific experimental contexts.

| Parameter | Recommended Range | Cell Line(s) | Notes |

| Ac4ManNAz Concentration | 10 - 75 µM | Various (A549, Jurkat, etc.) | Higher concentrations (e.g., 50 µM) may impact cell physiology. A concentration of 10 µM is often suggested to minimize effects while maintaining labeling efficiency.[1][4] |

| Incubation Time with Ac4ManNAz | 1 - 3 days | A549 | The optimal time can be adjusted based on the desired labeling efficiency.[1] |

| DBCO-Fluorophore Concentration | 20 - 50 µM | A549 | This is the concentration for the subsequent click reaction.[1] |

| Click Reaction Incubation Time | 1 hour | A549 | Incubation time for the SPAAC reaction, typically at 37°C.[1] |

| Toxicity of Ac4ManNAz | Toxic to Jurkat cells at 50 µM | Jurkat | Cell-type specific toxicity should be considered.[1] |

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in Ac4ManNAz-based click chemistry.

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz

This protocol describes the general procedure for introducing azide groups onto cell surface glycans.

Materials:

-

Ac4ManNAz

-

Cell culture medium appropriate for the cell line of interest

-

Cell line of interest (e.g., A549, HeLa, Jurkat)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO. A typical stock concentration is 10-50 mM.[1]

-

Cell Culture: Culture the cells of interest to the desired confluency in their appropriate growth medium.[1]

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).[1]

-

Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 1-3 days at 37°C in a humidified incubator with 5% CO2.[1]

-

Washing: After incubation, gently wash the cells twice with PBS (pH 7.4) to remove any unincorporated Ac4ManNAz.[1]

-

The cells are now azide-labeled and ready for the click chemistry reaction.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of Ac4ManNAz-treated cells with a DBCO-conjugated fluorescent dye.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)

-

PBS, pH 7.4 or serum-free cell culture medium

-

(Optional) DAPI stain for nuclear counterstaining

-

(Optional) Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

(Optional) Microscopy-grade mounting medium

Procedure:

-

Prepare DBCO-Dye Stock Solution: Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO.[1]

-

Prepare Labeling Solution: Dilute the DBCO-dye stock solution in serum-free medium or PBS to the desired final concentration (e.g., 20-50 µM).[1]

-

Click Reaction: Add the DBCO-dye labeling solution to the azide-labeled cells.[1]

-

Incubation: Incubate for 1 hour at 37°C.[1]

-

Washing: Wash the cells twice with PBS (pH 7.4) to remove any unreacted DBCO-dye.[1]

-

(Optional) Fixation: Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.[1]

-

(Optional) Nuclear Staining: After fixation, wash the cells twice with PBS and stain the nuclei with DAPI.[1]

-

The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.[1]

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow of Ac4ManNAz metabolic labeling and subsequent SPAAC reaction.

Caption: The core chemical reaction of SPAAC for bioorthogonal labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 6. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Azidoacetylmannosamine (ManNAz): A Technical Guide to Solubility and Stability in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Azidoacetylmannosamine (ManNAz) is a pivotal tool in chemical biology and drug development, primarily utilized for the metabolic labeling of sialic acid-containing glycoproteins. The tetraacetylated form, Ac4ManNAz, is a cell-permeable precursor that, once inside the cell, is deacetylated and incorporated into the sialic acid biosynthesis pathway. This results in the display of azide-functionalized sialic acids on the cell surface, which can then be selectively targeted for visualization, purification, or drug delivery applications via bioorthogonal click chemistry.

The success of metabolic labeling experiments hinges on the effective delivery of ManNAz to cells in culture. This, in turn, is critically dependent on its solubility and stability in the culture medium. This technical guide provides an in-depth overview of the solubility and stability of Ac4ManNAz in commonly used cell culture media, along with detailed experimental protocols for its use and assessment.

Solubility of Ac4ManNAz

The acetyl groups on Ac4ManNAz enhance its hydrophobicity, making it readily soluble in organic solvents but sparingly soluble in aqueous solutions. For cell culture applications, Ac4ManNAz is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the culture medium.

Solubility in Organic Solvents

Ac4ManNAz exhibits good solubility in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions.

| Solvent | Reported Solubility | Molar Concentration (approx.) |

| DMSO | ~100 mg/mL[1] | ~232 mM |

| 43.04 mg/mL[2] | 100 mM[2][3] | |

| ~2 mg/mL[4][5][6] | ~4.6 mM | |

| Dimethylformamide (DMF) | ~2 mg/mL[4][5][6] | ~4.6 mM |

| Ethanol | Slightly soluble[4][5][6] | - |

| Methanol (B129727) | Soluble[7] | - |

| Chloroform | Soluble[3][8] | - |

| Dichloromethane (DCM) | Soluble[3][8] | - |

| Tetrahydrofuran (THF) | Soluble[3][8] | - |

Note: The solubility of Ac4ManNAz in DMSO can vary depending on the purity and water content of the solvent. It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions.

Working Concentrations in Cell Culture Media

While the maximum solubility of Ac4ManNAz directly in culture media like DMEM, RPMI-1640, or MEM is not extensively reported, the compound is routinely used at working concentrations that are well below its solubility limit in organic solvents. The final concentration of the organic solvent (typically DMSO) in the culture medium should be kept low (usually ≤0.5%) to avoid cytotoxicity.[9]

| Cell Culture Medium | Recommended Working Concentration |

| DMEM | 10-50 µM[2][10] |

| RPMI-1640 | 10-50 µM[2][10][11][12] |

| MEM | Not specifically reported, but likely similar to DMEM and RPMI-1640 |

Studies have shown that while higher concentrations (e.g., 50 µM) can be used for robust labeling, they may impact cell physiology, including proliferation and migration.[2][10] A concentration of 10 µM is often suggested as an optimal balance between efficient labeling and minimal cellular perturbation.[2][10][11]

Stability of Ac4ManNAz in Culture Media

The stability of Ac4ManNAz in aqueous culture media under physiological conditions (37°C, 5% CO2) is a critical factor for successful and reproducible metabolic labeling. Degradation of the compound can lead to reduced labeling efficiency and the potential for off-target effects.

Factors Affecting Stability

Several factors can influence the stability of Ac4ManNAz in culture media:

-

Hydrolysis: The acetyl and the N-azidoacetyl groups of Ac4ManNAz can be susceptible to hydrolysis in aqueous environments. The ester linkages of the acetyl groups are particularly prone to cleavage by esterases that may be present in serum-supplemented media.

-

pH: The pH of the culture medium (typically around 7.4) can affect the rate of hydrolysis.

-

Temperature: Incubation at 37°C will accelerate chemical degradation compared to storage at lower temperatures.

-

Media Components: Components in the culture medium, such as amino acids, vitamins, and salts, could potentially interact with and affect the stability of Ac4ManNAz.

Storage and Handling Recommendations

To ensure the integrity of Ac4ManNAz, the following storage and handling procedures are recommended:

-

Solid Compound: Store at -20°C in a desiccated environment. Product datasheets suggest a stability of at least 4 years under these conditions.[4][5][6]

-

Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions stored at -80°C are reported to be stable for up to 6 months, while at -20°C, they are stable for up to 1 month.[1][13]

-

Working Solutions: It is best practice to prepare fresh working solutions in culture media immediately before use.[9]

Experimental Protocols

Protocol for Preparation of Ac4ManNAz Stock and Working Solutions

-

Stock Solution Preparation (10 mM in DMSO):

-

Equilibrate the vial of solid Ac4ManNAz (MW: 430.37 g/mol ) to room temperature before opening.

-

Aseptically, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 5 mg vial, add 1.16 mL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot into sterile, single-use microcentrifuge tubes.

-

Store at -20°C or -80°C.

-

-

Working Solution Preparation (e.g., 25 µM in Culture Medium):

-

Thaw an aliquot of the 10 mM Ac4ManNAz stock solution.

-

In a sterile tube, dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to prepare 10 mL of a 25 µM working solution, add 25 µL of the 10 mM stock solution to 9.975 mL of culture medium.

-

Mix gently by inverting the tube.

-

Use the working solution immediately for treating cells.

-

Protocol for Metabolic Labeling of Adherent Cells

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Prepare the Ac4ManNAz working solution in the appropriate cell culture medium.

-

Aspirate the old medium from the cells.

-

Add the Ac4ManNAz-containing medium to the cells.

-

Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2).

-

After incubation, proceed with the desired downstream applications, such as cell lysis for proteomic analysis or fixation and staining for imaging.

Protocol for Assessing Ac4ManNAz Stability in Culture Media

This protocol provides a general framework for determining the stability of Ac4ManNAz in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Prepare a working solution of Ac4ManNAz in the desired cell culture medium (e.g., 50 µM in DMEM).

-

Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Incubate the tubes at 37°C in a 5% CO2 incubator.

-

-

Sample Analysis:

-

At each time point, remove one tube from the incubator.

-

Immediately quench any potential degradation by adding an equal volume of ice-cold methanol or acetonitrile (B52724) and vortexing.

-

Centrifuge the sample to pellet any precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a reverse-phase HPLC system with a suitable column (e.g., C18).

-

The mobile phase composition and gradient will need to be optimized for the separation of Ac4ManNAz from any degradation products and media components. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.

-

Detect the compound using a UV detector at a wavelength where Ac4ManNAz has significant absorbance.

-

Quantify the peak area corresponding to Ac4ManNAz at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining Ac4ManNAz against time.

-

From this data, the half-life (t1/2) of the compound in the culture medium can be calculated.

-

Visualizations

Metabolic Pathway of Ac4ManNAz

The following diagram illustrates the metabolic pathway of Ac4ManNAz, leading to its incorporation into cell-surface glycans.

Caption: Metabolic pathway of Ac4ManNAz incorporation into cell-surface glycoproteins.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of Ac4ManNAz in cell culture media.

Caption: Experimental workflow for determining Ac4ManNAz stability in culture media.

Conclusion

The successful application of Ac4ManNAz for metabolic glycoengineering is critically dependent on its proper handling, solubility, and stability in the chosen cell culture system. While Ac4ManNAz is readily soluble in DMSO for the preparation of concentrated stock solutions, its stability in aqueous culture media at 37°C warrants careful consideration. Researchers should be mindful of the potential for degradation and are encouraged to perform stability assessments, particularly for long-term experiments. By following the recommended protocols for solution preparation, cell labeling, and stability testing, researchers can ensure more reliable and reproducible outcomes in their studies involving this powerful chemical biology tool.

References

- 1. mdpi.com [mdpi.com]

- 2. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. biorbyt.com [biorbyt.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thno.org [thno.org]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery of Novel Sialoglycoproteins Using Ac4ManNAz-Mediated Metabolic Glycoengineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialylated glycoproteins (sialoglycoproteins) are critically involved in a myriad of physiological and pathological processes, including cell-cell communication, immune responses, and cancer metastasis.[1][2] Their dynamic expression and structural changes present both a challenge and an opportunity for biomarker discovery and therapeutic development. This technical guide provides an in-depth overview of a powerful technique for the discovery and characterization of novel sialoglycoproteins: metabolic glycoengineering using the synthetic monosaccharide, tetraacylated N-azidoacetylmannosamine (Ac4ManNAz). We detail the underlying principles, provide comprehensive experimental protocols, present quantitative data, and illustrate key workflows and pathways using diagrams to empower researchers in their quest to unravel the complex world of the sialoglycoproteome.

Introduction: The Significance of Sialoglycoproteins

Sialic acids are a family of nine-carbon carboxylated sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[3] This outermost location makes them key players in molecular recognition events. Aberrant sialylation is a hallmark of several diseases, most notably cancer, where it is often associated with increased metastatic potential.[1][2] The ability to identify and quantify specific changes in the sialoglycoproteome is therefore crucial for understanding disease mechanisms and developing targeted diagnostics and therapies.

Metabolic oligosaccharide engineering (MOE) has emerged as a robust method to study glycans in their native cellular environment.[2] This technique utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically-tagged monosaccharides into glycoconjugates.[2][4] Ac4ManNAz, an azide-modified analog of the natural sialic acid precursor N-acetylmannosamine (ManNAc), is a cornerstone of this approach, enabling the visualization and enrichment of sialoglycoproteins for subsequent proteomic analysis.[5][6]

Mechanism of Action: From Ac4ManNAz to Labeled Glycoprotein

The utility of Ac4ManNAz lies in its bioorthogonal azide (B81097) group. A bioorthogonal reaction is a chemical reaction that can occur inside a living system without interfering with native biochemical processes.[4][7][] The process begins with the introduction of cell-permeable Ac4ManNAz to cells or organisms.

-

Cellular Uptake and Deacetylation: Ac4ManNAz, being peracetylated, readily crosses the cell membrane. Once inside the cytosol, cellular esterases remove the acetyl groups, yielding this compound (ManNAz).[5]

-

Metabolic Conversion: ManNAz enters the sialic acid biosynthetic pathway. It is phosphorylated and ultimately converted into the corresponding azide-modified sialic acid, N-azidoacetyl sialic acid (SiaNAz).[5][9]

-

Glycosyltransferase Incorporation: Cellular sialyltransferases, the enzymes responsible for attaching sialic acids to glycans, recognize SiaNAz as a substrate and incorporate it onto the termini of newly synthesized N- and O-linked glycans of glycoproteins.[10]

-

Bioorthogonal Ligation: The incorporated SiaNAz acts as a chemical "handle." The azide group can be selectively reacted with a probe molecule containing a complementary bioorthogonal functional group, such as a phosphine (B1218219) (via the Staudinger ligation) or a strained alkyne (via Copper-Free Click Chemistry), for detection or enrichment.[4][5][10]

Experimental Protocols & Workflow

The successful discovery of novel sialoglycoproteins using Ac4ManNAz requires a multi-step experimental workflow, from metabolic labeling to mass spectrometry-based identification.

Protocol: Metabolic Labeling of Cultured Cells

This protocol is a generalized starting point. Optimal concentrations and incubation times should be empirically determined for each cell line to balance labeling efficiency with potential cytotoxicity.[11][12]

Materials:

-

Peracetylated this compound (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-